molecular formula C10H13Cl2NO B1471444 3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride CAS No. 1864056-68-7

3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride

Cat. No. B1471444
CAS RN: 1864056-68-7
M. Wt: 234.12 g/mol
InChI Key: CEBCZSHPUHVHOZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride” can be represented by the InChI code 1S/C9H10ClNO.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.1 . It is a solid at room temperature . The IUPAC name is "3-(2-chlorophenoxy)azetidine hydrochloride" .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • An efficient synthesis route for 2-aryl-3,3-dichloroazetidines, a subclass of azaheterocycles, through reduction of 4-aryl-3,3-dichloro-2-azetidinones has been described. This process involves ketene-imine [2 + 2] cycloaddition, showcasing the compound's reactivity and potential as an intermediate for further chemical transformations (Dejaegher, Mangelinckx, & de Kimpe, 2002).
  • The synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride demonstrates the compound's versatility in nucleophilic substitution reactions and its potential for industrial applications due to the mild reaction conditions and high product purity achieved (Zhang Zhi-bao, 2011).

Biological Applications

  • 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) has shown protective effects against hypoxia-induced toxicity in microglia by suppressing microglial activation. This suggests its potential use in treating central nervous system diseases related to activated microglia (Kim, Kim, Na, Hahn, Cho, & Yang, 2016).

Antibacterial Activity

Anti-Inflammatory and Neuroprotective Effects

  • KHG26792 also inhibits ATP-induced activation of NFAT and MAPK pathways through P2X7 receptor in microglia, decreasing inflammatory responses. This demonstrates its potential as a therapeutic agent for diseases associated with microglial activation (Kim, Cho, Kim, Hahn, Choi, Yang, & Cho, 2015).

Mechanism of Action

While the specific mechanism of action for “3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride” is not available, a study on a similar compound, “3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride”, showed neuroprotective effects on brain ischaemia/reperfusion injury . It inhibited apoptotic damage, modulated inflammation, scavenged free radicals, ameliorated oxidative stress, and improved the energy metabolism of the brain .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c11-9-3-1-2-4-10(9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBCZSHPUHVHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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